4-Bromobicyclo[2.2.2]octan-1-ol is a bicyclic compound featuring a bromine atom at the fourth position of the bicyclo[2.2.2]octane framework. Its molecular formula is C${9}$H${13}$BrO, and it has a molecular weight of approximately 215.1 g/mol. The compound exhibits interesting stereochemistry due to its bicyclic structure, which contributes to its reactivity and interaction with biological systems .
Several synthetic routes can be employed to produce 4-bromobicyclo[2.2.2]octan-1-ol:
4-Bromobicyclo[2.2.2]octan-1-ol has potential applications in various fields:
Interaction studies involving 4-bromobicyclo[2.2.2]octan-1-ol typically focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate how this compound interacts at a molecular level, potentially leading to insights into its pharmacological properties or toxicological effects.
4-Bromobicyclo[2.2.2]octan-1-ol shares structural similarities with several other bicyclic compounds, which include:
Compound Name | Structure | Unique Features |
---|---|---|
Bicyclo[3.3.1]nonane | C${9}$H${14}$ | More strained structure; higher reactivity |
Bicyclo[2.2.1]heptane | C${7}$H${12}$ | Smaller ring size; different stereochemistry |
Bicyclo[1.1.0]butane | C${4}$H${6}$ | Highly strained; less stable |
4-Bromobicyclo[3.3.0]octane | C${9}$H${13}$Br | Similar halogenated structure; different ring fusion |
The uniqueness of 4-bromobicyclo[2.2.2]octan-1-ol lies in its specific arrangement of atoms and functional groups, which influences its chemical behavior and potential applications compared to these similar compounds.